molecular formula C10H10O3 B8799829 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B8799829
M. Wt: 178.18 g/mol
InChI Key: JDGAPWRQUUOGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

InChI

InChI=1S/C10H10O3/c1-12-9-4-6-3-8(11)7(6)5-10(9)13-2/h4-5H,3H2,1-2H3

InChI Key

JDGAPWRQUUOGSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC2=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7,7-Diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene (1.76 g, 6.98 mmol) is stirred in a mixture of THF/water (6/1) at ambient temperature. 815 mg of an aqueous 11N HCl solution (1.1 eq, 7.7 mmol) are then added. The reaction mixture is stirred for 2 hours ambient temperature. Water is added to facilitate two extractions with ethyl acetate (2×30 mL). The organic phases are dried over MgSO4 and then subjected to drying. There are obtained 1.01 g of the title product in the form of a grey powder.
Name
7,7-Diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.